molecular formula C14H27N3O2 B14775346 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide

Cat. No.: B14775346
M. Wt: 269.38 g/mol
InChI Key: IYXQMUMOSBHROM-UHFFFAOYSA-N
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Description

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide is unique due to its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C14H27N3O2/c1-10(2)17(12(4)18)9-13-7-5-6-8-16(13)14(19)11(3)15/h10-11,13H,5-9,15H2,1-4H3

InChI Key

IYXQMUMOSBHROM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C(C)N)C(=O)C

Origin of Product

United States

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